![molecular formula C16H16N4O B2547063 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide CAS No. 1796964-36-7](/img/structure/B2547063.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing compounds have been synthesized for potential applications in treating cancer and infections. These compounds, including derivatives of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide, have shown inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. Additionally, their antimicrobial activity was evaluated, suggesting their potential as antitumor and antimicrobial agents (Riyadh, 2011).
Phosphodiesterase Inhibition for Neurodegenerative Diseases
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, related to this compound, has explored their use as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors show promise for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. A clinical candidate, ITI-214, demonstrated picomolar inhibitory potency for PDE1 and is currently in Phase I clinical development (Li et al., 2016).
cGMP Phosphodiesterase Inhibition for Cardiovascular Diseases
6-Phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, with potential applications in treating cardiovascular diseases. These compounds have shown enzymatic and cellular activity, as well as oral antihypertensive activity in vivo, suggesting their utility in cardiovascular therapy (Dumaitre & Dodic, 1996).
Anticancer and Anti-inflammatory Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activity against various cell lines, demonstrating significant potential as anticancer agents. Moreover, some of these compounds exhibited high antimicrobial and antioxidant activities, indicating their broader pharmacological applications (Farag & Fahim, 2019).
Novel Fluorescent Probes
3-Formylpyrazolo[1,5- a]pyrimidines have been utilized as strategic intermediates for the preparation of novel functional fluorophores. These compounds, derived from reactions involving this compound derivatives, exhibited significant fluorescence and quantum yields, suggesting their potential use as fluorescent probes for biological and environmental detection (Castillo et al., 2018).
将来の方向性
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science . Their significant photophysical properties, anticancer potential, and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
作用機序
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in cellular processes . More research is needed to fully elucidate the specific interactions and resulting changes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide . .
特性
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-9-15-17-10-14(11-20(15)19-12)18-16(21)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCURPDJRFCEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
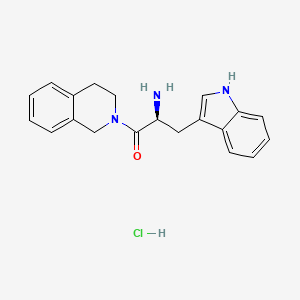
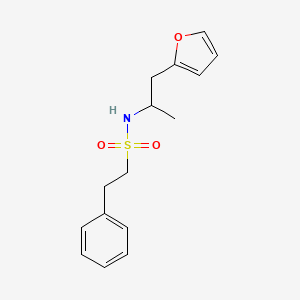
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
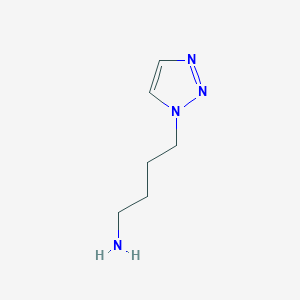
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)
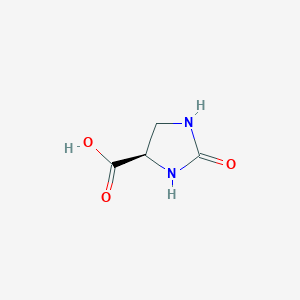
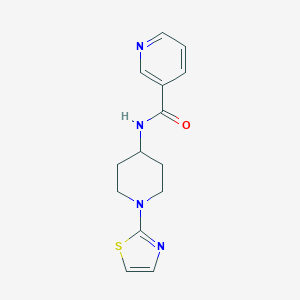
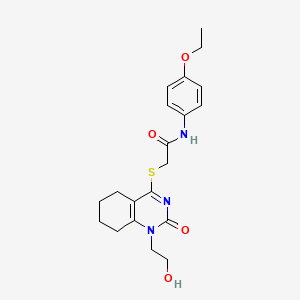
![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)


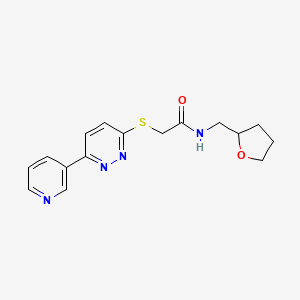
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
